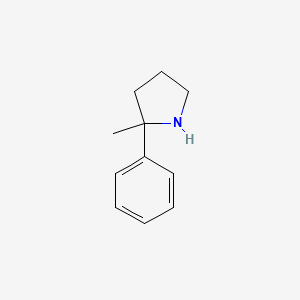

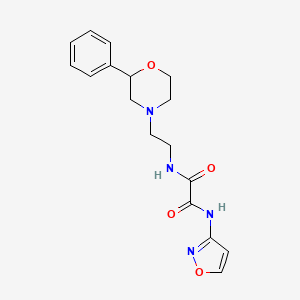

![molecular formula C12H21NO6 B2384055 Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 194924-94-2](/img/structure/B2384055.png)

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” have been synthesized . The synthesis typically involves the use of triethylamine and Boc-anhydride .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve the addition or removal of the Boc protecting group.Physical And Chemical Properties Analysis

Some physical and chemical properties of similar compounds have been reported. For example, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a melting point of 26-28°C and is a liquid at room temperature .Applications De Recherche Scientifique

Enantioselective Synthesis

Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate has been utilized in the enantioselective synthesis of neuroexcitants like ATPA, an analogue of AMPA. This process involves the use of enantiomerically pure glycine derivatives for the synthesis, highlighting the compound's role in producing specific enantiomers with high purity (Pajouhesh et al., 2000).

Synthesis of Oxoindole-linked α-alkoxy-β-amino Acid Derivatives

The compound has been a part of the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives. These derivatives have applications in understanding the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, which are significant in the field of organic chemistry (Ravikumar et al., 2015).

Synthesis of Natural Product Biotin

It's also an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process includes esterification, amine protection, and thiol protection, indicating its importance in multi-step organic synthesis (Qin et al., 2014).

Preparation of Substituted Pyrroles and Pyridines

This compound is involved in the synthesis of various heterocyclic compounds like pyrroles and pyridines. These compounds have numerous applications in pharmaceuticals and materials science (Murata et al., 1978).

Synthesis of Aza-Morita–Baylis–Hillman Adducts

The compound has been used to synthesize enantiomerically pure aza-Morita–Baylis–Hillman adducts. These adducts are significant in the synthesis of complex organic molecules, showcasing its role in advanced organic synthesis (Martelli et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may also interact with peptide or protein targets.

Mode of Action

It’s worth noting that tert-butoxycarbonyl (boc) group is often used as a protecting group in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected group under certain conditions, thereby initiating or influencing biochemical reactions.

Biochemical Pathways

Compounds with similar structures, such as β-hydroxy acids, are known to be involved in lipid metabolism and are present in lipopolysaccharides within cells . They also play a role in the synthesis of biologically active depsipeptides .

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function, thereby affecting cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the release of the Boc group typically requires acidic conditions . Furthermore, the compound’s efficacy and stability could be affected by its storage conditions .

Propriétés

IUPAC Name |

methyl 3-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13(8-10(15)18-5)7-6-9(14)17-4/h6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSXWCJHYSNEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)

![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)

![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)

![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)

![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)